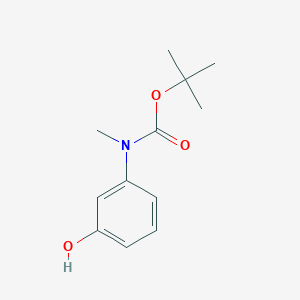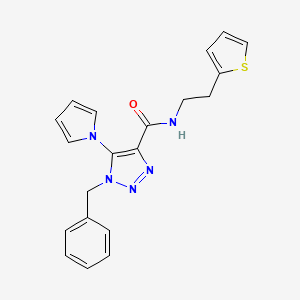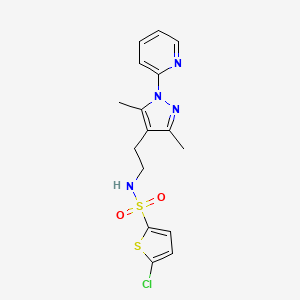![molecular formula C23H22FN3O3S2 B2468738 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 686772-55-4](/img/structure/B2468738.png)
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide” is a chemical substance with a complex structure .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Antitumor Activity
This compound has shown promise as an antitumor agent. Specifically, it belongs to a series of substituted thieno[3,2-d]pyrimidine derivatives designed as EZH2 inhibitors. Researchers synthesized these derivatives by modifying the structure of tazemetostat. Compound 12e, in particular, demonstrated remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cancer cells, with low toxicity against HEK-293T cells . Further optimization and evaluation of new EZH2 inhibitors could be explored using this compound.
Cardiovascular Disorders
Interestingly, related compounds have been investigated for their potential in treating cardiovascular disorders. For instance, the compound “1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydrothieno[3,2-d]pyrimidin-4-one” (a close analog) acts as an inhibitor of the enzyme MPO (myeloperoxidase). MPO inhibition is particularly useful in managing conditions like heart failure and coronary artery disease .
Threonine Tyrosine Kinase (TTK) Inhibition
Another avenue of research involves pyrido[2,3-d]pyrimidin-7(8H)-ones, which were designed as selective orally bioavailable TTK inhibitors. These compounds hold promise in inhibiting TTK, a kinase associated with cell division and cancer progression .
Inhibition of Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide (NO)
A rapid and green synthetic method has been established for a derivative containing the thieno[3,2-d]pyrimidin-4-ylmorpholine scaffold. This compound inhibited both tumor necrosis factor alpha (TNF-α) and nitric oxide (NO), suggesting potential anti-inflammatory and immunomodulatory effects .
Protein Kinase CK2 Inhibition
A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and tested in vitro against human protein kinase CK2. Notably, compounds like 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid exhibited significant inhibitory activity against CK2 .
Lymphoma Cell Morphology and Apoptosis
Compound 12e, mentioned earlier for its antitumor activity, significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells. Understanding its impact on cell behavior and migration could provide valuable insights for cancer research .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as EU-0022227, is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often found to be overexpressed in various types of cancers, making it an attractive target for antitumor agents .
Mode of Action
EU-0022227 acts as an inhibitor of the EZH2 enzyme . By binding to this enzyme, it prevents EZH2 from performing its normal function, which is to add methyl groups to histones. This methylation process is a key part of gene silencing, so by inhibiting EZH2, EU-0022227 can potentially alter gene expression in cancer cells .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting this process, EU-0022227 can alter the epigenetic landscape of the cell and potentially reactivate genes that have been silenced in cancer cells .
Result of Action
The result of EU-0022227’s action is a significant antitumor activity against various cancer cell lines . For instance, it has been shown to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can also significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S2/c1-2-30-18-9-7-17(8-10-18)27-22(29)21-19(11-12-31-21)26-23(27)32-14-20(28)25-13-15-3-5-16(24)6-4-15/h3-10H,2,11-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREZPDULXJAOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)

![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)



![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2468675.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)